molecular formula C19H28O2 B1254417 Xestenone

Xestenone

货号: B1254417
分子量: 288.4 g/mol
InChI 键: CGIFUIBNTRTMHC-UDTYYRSRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Xestenone, also known as this compound, is a useful research compound. Its molecular formula is C19H28O2 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Bioactivity and Pharmacological Applications

Xestenone has been studied for its bioactive properties, which include antibacterial, antifungal, and antitumor activities. Research indicates that compounds isolated from marine sponges exhibit significant cytotoxic effects against various cancer cell lines. For instance, extracts from Xestospongia species have shown promising results in inhibiting the growth of human cancer cell lines such as HeLa and MDA-MB-231 .

Case Studies: Cytotoxic Activity

  • Cytotoxicity against Cancer Cell Lines : A study demonstrated that this compound exhibited an IC50 value of 2.57 µM against HepG2 cells, indicating potent cytotoxicity .
  • Antimicrobial Properties : Extracts containing this compound have been effective against both gram-positive and gram-negative bacteria, showcasing its potential as a natural antimicrobial agent .

Metabolomics and Chemical Profiling

The application of metabolomics in studying marine sponges has facilitated the identification of bioactive compounds like this compound. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed to profile the chemical constituents of sponge extracts .

Analytical Techniques

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for separating and identifying metabolites in complex mixtures.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile compounds, aiding in the comprehensive profiling of sponge-derived metabolites.

Potential Therapeutic Applications

Given its bioactive properties, this compound is being explored for various therapeutic applications:

  • Cancer Therapy : The cytotoxic effects observed in laboratory settings suggest potential use in developing new cancer treatments.
  • Antimicrobial Drug Development : The compound's efficacy against pathogens positions it as a candidate for new antimicrobial agents.

Research Insights and Future Directions

Research into this compound is still evolving, with ongoing studies aimed at understanding its mechanisms of action and enhancing its bioavailability. The integration of traditional knowledge with modern pharmacological research is crucial for optimizing the therapeutic potential of compounds derived from marine sources.

Future Research Directions

  • Mechanistic Studies : Investigating how this compound interacts at the molecular level with target cells.
  • Formulation Development : Creating effective delivery systems to enhance the bioavailability of this compound in clinical settings.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Cancer TreatmentCytotoxicity against cancer cell linesIC50 = 2.57 µM against HepG2 cells
Antimicrobial ActivityEffective against gram-positive/negative bacteriaDemonstrated significant antimicrobial properties
Metabolomic ProfilingIdentification of bioactive compoundsUtilized LC-MS and GC-MS for chemical profiling

常见问题

Basic Research Questions

Q. What spectroscopic methods are critical for determining the structure and stereochemistry of Xestenone?

this compound's planar structure was elucidated using infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR). Stereochemical analysis, particularly the cis configuration at C-3 and C-7, was confirmed through nuclear Overhauser effect (NOE) experiments. The absolute configuration at C-12 remained unresolved until synthetic studies employed X-ray crystallography and chiral chromatography .

Q. What are the primary natural sources of this compound, and how was it first isolated?

this compound was first isolated in 1988 from the marine sponge Xestospongia vanilla collected off the coast of British Columbia, Canada. Its structural uniqueness as a nor-diterpenoid with a bicyclo[3.3.0]octane core and conjugated enone side chain distinguishes it from related metabolites .

Q. What are the key reaction steps in the total synthesis of this compound as described in recent literature?

A pivotal synthesis route involves:

  • Step 1 : Alkaline hydrolysis of precursor 20 (0.1 M NaOH, room temperature) to yield (3S,7S,12R)-xestenone (95%) and its 12-epi diastereomer (5%).
  • Step 2 : p-Nitrobenzoic acid/DIAD/Ph₃P-mediated coupling in THF to achieve 95% purity.
  • Step 3 : Final deprotection using K₂CO₃/MeOH .

Q. How do researchers ensure the purity and identity of synthesized this compound derivatives?

Purification via column chromatography and HPLC, coupled with characterization by ¹H/¹³C NMR, high-resolution MS, and optical rotation measurements, ensures identity. Comparative analysis with natural isolates (e.g., retention time, spectral overlap) is critical .

Q. What role does molecular modeling play in confirming the absolute configuration of this compound?

Density functional theory (DFT) calculations of NMR chemical shifts and electronic circular dichroism (ECD) spectra are used to predict stereochemistry. Experimental validation via synthetic intermediates with defined configurations (e.g., 12-epi-xestenone) resolves ambiguities .

Advanced Research Questions

Q. What methodological approaches are employed to resolve discrepancies in diastereomer ratios during this compound synthesis?

Diastereomer ratios (e.g., 95:5 in NaOH-mediated hydrolysis) are influenced by reaction kinetics and steric effects. Optimizing temperature, solvent polarity, and base strength can shift selectivity. For example, THF stabilizes transition states favoring the (12R) configuration .

Q. How can one-pot synthesis strategies be optimized to improve yield and stereoselectivity in this compound production?

The 5-exo cyclization strategy (developed by Ohta et al.) streamlines bicyclo[3.3.0]octane formation. Key optimizations include:

  • Using sulfone-based intermediates for regioselective ring closure.
  • Adjusting Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance enantiomeric excess .

Q. What evidence supports the hypothesis that secothis compound is a biosynthetic precursor to this compound?

Andersen et al. demonstrated that base-induced aldol cyclization of secothis compound (a diketone) yields trace this compound, suggesting a plausible biosynthetic pathway. Isotopic labeling and enzyme assays could further validate this hypothesis .

Q. In the context of this compound synthesis, how do researchers address challenges related to the formation of undesired epimers?

Epimerization at C-12 is mitigated by:

  • Avoiding prolonged exposure to basic conditions.
  • Introducing chiral auxiliaries (e.g., Evans oxazolidinones) during side-chain assembly.
  • Late-stage stereocontrolled reductions (e.g., Corey-Bakshi-Shibata catalyst) .

Q. What analytical techniques are most effective in differentiating between this compound and its structural analogs in complex mixtures?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral columns provides baseline separation of analogs. 2D NMR (e.g., HSQC, HMBC) maps unique coupling patterns, such as the conjugated enone’s ¹³C shifts (~190 ppm for ketones) .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in reported yields (e.g., 95% in Scheme 8 vs. lower yields in alternative routes) may stem from solvent purity or trace metal contamination. Replication under inert atmospheres is advised .
  • Structural Ambiguities : Unresolved stereocenters in early studies were clarified via total synthesis, emphasizing the need for iterative hypothesis testing .

属性

分子式

C19H28O2

分子量

288.4 g/mol

IUPAC 名称

(3aS,6aS)-2-[(1E)-3-hydroxy-2,6-dimethylhepta-1,5-dienyl]-3,6a-dimethyl-3a,4,5,6-tetrahydropentalen-1-one

InChI

InChI=1S/C19H28O2/c1-12(2)8-9-17(20)13(3)11-15-14(4)16-7-6-10-19(16,5)18(15)21/h8,11,16-17,20H,6-7,9-10H2,1-5H3/b13-11+/t16-,17?,19-/m0/s1

InChI 键

CGIFUIBNTRTMHC-UDTYYRSRSA-N

手性 SMILES

CC1=C(C(=O)[C@@]2([C@H]1CCC2)C)/C=C(\C)/C(CC=C(C)C)O

规范 SMILES

CC1=C(C(=O)C2(C1CCC2)C)C=C(C)C(CC=C(C)C)O

同义词

xestenone

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。